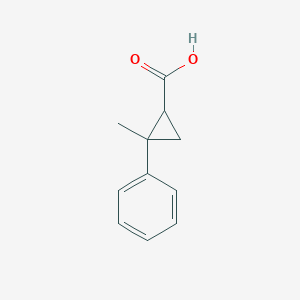

2-Methyl-2-phenylcyclopropane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(7-9(11)10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDRMBKFXAICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29161-89-5, 40474-21-3 | |

| Record name | rac-(1R,2R)-2-methyl-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Correlation:if a Suitable Crystal Cannot Be Obtained, the Absolute Configuration Can Be Determined by Chemically Correlating the Unknown Compound to a Compound Whose Absolute Configuration is Already Known.libretexts.orgthis Involves Converting the Unknown Compound, Through a Series of Stereochemically Well Defined Reactions That Do Not Affect the Stereocenter in Question, into a Known Substance. for Instance, the Absolute Configurations of Several Chiral 1 Phenylcyclopropane Derivatives Have Been Established by Relating Them to R − 2,2 Diphenylcyclopropane 1 Carboxylic Acid, a Compound of Known Configuration.oup.comby Comparing the Optical Rotation or Other Chiroptical Properties of the Derivative with the Known Standard, the Configuration of the Original Molecule Can Be Deduced.

These methods are crucial for validating the results of an asymmetric synthesis and for understanding the structure-activity relationships of chiral molecules.

Stereochemical Control and Chiral Synthesis of 2 Methyl 2 Phenylcyclopropane 1 Carboxylic Acid Derivatives

Strategies for Asymmetric Cyclopropane (B1198618) Ring Formation

The direct formation of enantiomerically enriched cyclopropanes is a highly efficient approach to chiral molecules. This is primarily achieved through the use of chiral auxiliaries, enantioselective catalysts, or by designing diastereoselective reaction pathways.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One powerful strategy involves the use of an iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. Acyl ligands attached to this iron complex are held in a rigid conformation, allowing for a high degree of stereochemical control in their reactions. For example, the enolate of the (R)-acetyl complex can be methylated to produce the (R)-propanoyl complex, which can then be elaborated through stereoselective reactions to build more complex structures with newly formed chiral centers. iupac.org After the desired transformations, the elaborated acyl ligand can be cleaved from the iron auxiliary to yield the chiral carboxylic acid derivative. iupac.org

Another innovative approach combines the use of chiral auxiliaries with substrate-directed reactions in a multi-step sequence. rsc.orgrsc.org This method can be illustrated by a three-step process:

Aldol (B89426) Reaction: The boron enolate of a chiral N-propionyl-oxazolidinone, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, reacts with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. rsc.org

Directed Cyclopropanation: The alkene portion of the syn-aldol product undergoes cyclopropanation. The stereochemical outcome of this step is controlled by the directing effect of the newly created β-hydroxyl stereocenter, which serves as a "temporary" control element. rsc.org

Retro-Aldol Cleavage: The resulting cyclopropyl-aldol is subjected to a retro-aldol cleavage. This step breaks the bond formed in the initial aldol reaction, removing the chiral auxiliary and destroying the temporary stereocenter to yield a chiral cyclopropane-carboxaldehyde with high enantiomeric excess (>95% ee). rsc.org

These methods demonstrate the utility of chiral auxiliaries in guiding the formation of specific stereoisomers of cyclopropane derivatives through covalent modification of the substrate. tcichemicals.com

Enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a cornerstone of modern asymmetric synthesis. Chiral complexes of rhodium and copper are particularly effective for the asymmetric cyclopropanation of olefins. researchgate.netresearchgate.net These reactions typically involve the catalytic decomposition of a diazo compound to form a metal-carbene intermediate, which then reacts with an alkene.

Rhodium Catalysis: Chiral dirhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of styrene (B11656) derivatives with diazoacetates. researchgate.netacs.org The choice of the chiral ligand on the rhodium center is crucial for achieving high enantioselectivity. For instance, heterobimetallic bismuth-rhodium paddlewheel complexes endowed with N-phthalimido tert-leucine ligands have been shown to be significantly more enantioselective in the cyclopropanation of styrene derivatives than their homobimetallic dirhodium counterparts. nih.gov This enhanced selectivity is attributed to a narrower, calyx-like chiral binding site around the catalytically active rhodium center. nih.gov

Another advanced rhodium-based system utilizes N-sulfonyl 1,2,3-triazoles as stable precursors to rhodium(II) azavinyl carbenes. These intermediates react with olefins under mild conditions to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov

| Catalyst System | Substrate | Diazo Reagent/Carbene Precursor | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-PTTL)₄ | Styrene | 1-Mesyl-4-phenyl-1,2,3-triazole | >99:1 | 88% | nih.gov |

| Rh₂(S-NTTL)₄ | Styrene | 1-Mesyl-4-phenyl-1,2,3-triazole | >99:1 | 96% | nih.gov |

| Bi-Rh Complex (N-phthalimido tert-leucine ligands) | Styrene Derivatives | Aryl Diazoacetates | High | High | nih.gov |

Copper Catalysis: Chiral copper complexes, often featuring bis(oxazoline) (Box) or 2,2′:6′,2″-terpyridine (terpy) ligands, are also widely used for enantioselective cyclopropanation. researchgate.net The reaction of styrene with diazoacetates catalyzed by copper complexes with chiral terpyridine ligands derived from natural products like (+)-camphor and (−)-β-pinene has been shown to yield cyclopropane products with enantioselectivities up to 64%. researchgate.net While copper-catalyzed systems can provide high stereoselectivity, they sometimes yield lower diastereoselectivity compared to rhodium-based catalysts for certain substrates. rochester.edu

Diastereoselective synthesis relies on the influence of one or more existing chiral centers in a molecule to control the formation of a new stereocenter. This strategy is particularly effective in cyclopropanation reactions where a nearby functional group can direct the approach of the reagent. smolecule.com

A prominent example is the hydroxyl-directed cyclopropanation of chiral allylic alcohols using the Simmons-Smith reagent (Zn-Cu, CH₂I₂) or related zinc carbenoids (Et₂Zn, CH₂I₂). unl.pt The hydroxyl group is believed to coordinate to the zinc reagent, delivering the methylene (B1212753) group to one face of the double bond. This approach consistently yields high syn selectivity for the cyclopropanation of (Z)-disubstituted chiral allylic alcohols. unl.pt The stereochemical outcome is predictable based on a transition-state model that minimizes allylic 1,3-strain. unl.pt

This principle of substrate-directable reactions is also central to the chiral auxiliary method involving an initial aldol reaction, as described previously. rsc.org In that sequence, the β-hydroxyl group formed in the first step directs the subsequent cyclopropanation, ensuring the formation of a specific diastereomer of the cyclopropyl-aldol intermediate. rsc.org Such methods, where a temporary stereocenter is introduced to control the formation of the desired permanent stereocenter, are a powerful tool for asymmetric synthesis. rsc.orgrsc.org

Resolution Techniques for Racemic Cyclopropane Carboxylic Acids

Despite advances in asymmetric synthesis, the preparation of racemic mixtures followed by separation of the enantiomers—a process known as chiral resolution—remains a widely used method, particularly on an industrial scale. researchgate.netwikipedia.org The most common method for resolving carboxylic acids is through the crystallization of diastereomeric salts. wikipedia.org

This technique involves reacting the racemic cyclopropane carboxylic acid with a single enantiomer of a chiral amine (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org

(±)-Acid + (+)-Base → [(+)-Acid-(+)-Base] + [(-)-Acid-(+)-Base] (Racemic Mixture) (Resolving Agent) → (Diastereomeric Salts)

By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility. The less soluble salt is then separated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a strong acid, to yield the enantiomerically pure cyclopropane carboxylic acid. wikipedia.org The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered.

Several chiral resolving agents have been proven effective for cyclopropanecarboxylic acids, including (R)-1-phenylethanamine and (S)-2-(N-benzylamino)butan-1-ol. researchgate.net The efficiency of the resolution can be influenced by process parameters such as pressure and temperature, especially when using advanced techniques like crystallization in supercritical carbon dioxide. researchgate.net

| Resolving Agent | Target Compound Class | Method | Reference |

| (R)-1-Phenylethanamine | Racemic Cyclopropanecarboxylic Acids | Diastereomeric Salt Crystallization | researchgate.net |

| (S)-2-(N-benzylamino)butan-1-ol | Racemic Cyclopropanecarboxylic Acids | Diastereomeric Salt Crystallization | researchgate.net |

| L-Carnitine oxalate | 2,2-dimethylcyclopropane carboxylic acid | Diastereomeric Salt Crystallization | researchgate.net |

| (+)-Cinchotoxine | Racemic Tartaric Acid | Diastereomeric Salt Crystallization | wikipedia.org |

Determination of Absolute Configuration of Chiral Cyclopropane Carboxylic Acids

Once a chiral cyclopropane carboxylic acid has been synthesized or resolved, it is essential to determine its absolute configuration (i.e., assigning the R or S descriptor to each stereocenter). libretexts.org There are two primary experimental methods for unambiguously establishing the three-dimensional arrangement of atoms. libretexts.org

Chemical Transformations and Reactivity of 2 Methyl 2 Phenylcyclopropane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for a variety of transformations typical of this functional group.

Esterification and Amide Bond Formation

Similar to other carboxylic acids, 2-methyl-2-phenylcyclopropane-1-carboxylic acid readily undergoes esterification when reacted with alcohols, typically in the presence of an acid catalyst, to form the corresponding esters. smolecule.com This reaction is fundamental in modifying the compound's polarity and steric properties.

Amide bond formation is another key transformation, achieved by reacting the carboxylic acid with an amine. bath.ac.uk This reaction is of significant importance in medicinal chemistry and materials science. The process often requires the use of coupling agents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. bath.ac.ukucl.ac.uk Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU). organic-chemistry.org The choice of coupling agent and reaction conditions can be optimized to ensure high yields and minimize side reactions. nih.gov

| Reactant | Reagent/Catalyst | Product |

| Alcohol | Acid Catalyst | Ester |

| Amine | Coupling Agent (e.g., DCC, COMU) | Amide |

Reduction and Oxidation Reactions

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com The resulting alcohol, (2-methyl-2-phenylcyclopropyl)methanol, offers a different set of functional group interconversions.

Conversely, the oxidation of the carboxylic acid group is generally not a feasible reaction under standard conditions as it is already in a high oxidation state. The phenyl group attached to the cyclopropane (B1198618) ring is also resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) because the benzylic carbon lacks a hydrogen atom. stackexchange.com

Cyclopropane Ring Reactivity

The inherent ring strain of the cyclopropane ring (~27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex molecular architectures. smolecule.com

Base-Promoted Ring-Opening Reactions and Rearrangements

While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of cyclopropanes suggests that strong bases can induce ring-opening, particularly if there are activating groups present. These reactions often proceed through the formation of a carbanion intermediate, which can then undergo rearrangement or react with an electrophile.

Lewis Acid-Mediated Ring Activation and Transformations

Lewis acids can activate the cyclopropane ring, facilitating its opening and subsequent reactions. researchgate.netsoton.ac.uksoton.ac.uk This activation often involves coordination of the Lewis acid to the carboxylic acid group or interaction with the phenyl ring's π-system. The resulting carbocationic intermediate can then undergo a variety of transformations, including rearrangements or reactions with nucleophiles. This approach is a powerful tool for the construction of complex molecular skeletons from cyclopropane precursors.

Reductive Ring Opening in Coordination Environments

The cyclopropane ring can undergo reductive opening when the molecule is part of a coordination complex, for instance, with a transition metal like Nickel(II). beilstein-journals.org In such an environment, electrochemical reduction can lead to the formation of a radical anion, which then triggers the ring-opening. The regioselectivity of this opening can be influenced by the substituents on the cyclopropane ring and can be tuned by the addition of Lewis acids. beilstein-journals.org This method provides a route to non-proteinogenic amino acid derivatives with double bonds in their side chains. beilstein-journals.org

| Reaction Type | Conditions | Key Intermediates | Potential Products |

| Base-Promoted Ring-Opening | Strong Base | Carbanion | Rearranged or functionalized open-chain compounds |

| Lewis Acid-Mediated Ring Activation | Lewis Acid | Carbocation | Rearranged or nucleophile-adducts |

| Reductive Ring Opening | Electrochemical reduction in a Ni(II) complex | Radical anion | Unsaturated amino acid derivatives |

Reactions on the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution)

The phenyl substituent of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic rings. The outcome of such reactions is governed by the directing and activating or deactivating effects of the substituents already present on the benzene (B151609) ring—in this case, the 2-methylcyclopropane-1-carboxylic acid moiety.

The directing effect of the substituents is a critical factor in determining the regioselectivity of the substitution. The two key groups attached to the phenyl ring are the cyclopropyl (B3062369) group (as part of the larger alkyl-like framework) and the carboxylic acid group (indirectly, as it is attached to the cyclopropane ring).

Cyclopropyl Group: The cyclopropyl group is known to be an ortho, para-directing and activating substituent. Its activating nature stems from the ability of the cyclopropane ring's Walsh orbitals, which have significant p-character, to overlap with the π-system of the benzene ring. This overlap allows the cyclopropyl group to donate electron density to the ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions.

Carboxylic Acid Group: Conversely, the carboxylic acid group is a meta-directing and deactivating substituent. Its deactivating nature is due to the electron-withdrawing inductive effect of the carbonyl oxygen and the resonance effect that withdraws electron density from the aromatic ring. This deactivation destabilizes the arenium ion intermediate, making the reaction slower compared to unsubstituted benzene. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in readily available literature, the expected reactivity can be summarized in the following table based on general principles:

| Electrophilic Aromatic Substitution | Reagents | Expected Major Products | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-, para-, and meta-nitro isomers | Competing effects of activating cyclopropyl and deactivating carboxylic acid groups. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Mixture of ortho-, para-, and meta-halo isomers | Competing effects of activating cyclopropyl and deactivating carboxylic acid groups. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Primarily meta-acylated product | The deactivating effect of the carboxylic acid group often dominates, directing towards the meta position. The ring's deactivation might necessitate harsh reaction conditions. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Mixture of ortho-, para-, and meta-alkylated isomers | Subject to competing directing effects and potential for polyalkylation and carbocation rearrangements. |

Utility as a Synthetic Intermediate and Building Block for Complex Molecules

The rigid, three-dimensional structure of the cyclopropane ring combined with the synthetic handles provided by the phenyl and carboxylic acid groups makes this compound and its close analogs valuable building blocks in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Arylcyclopropane motifs are found in a number of biologically active compounds, where the cyclopropane ring can act as a conformationally restricted bioisostere of a double bond or a larger alkyl group. unl.pt

Optically pure 2-arylcyclopropane-1-carboxylic acids are particularly important precursors for the synthesis of various drugs. researchgate.net The transformation of the carboxylic acid group into other functionalities, such as amines, allows for the introduction of the phenylcyclopropyl scaffold into larger molecular frameworks.

A prominent example of the utility of the 2-phenylcyclopropane-1-carboxylic acid core is in the synthesis of the antidepressant drug Tranylcypromine . Although Tranylcypromine itself is 2-phenylcyclopropan-1-amine, its synthesis often proceeds through the corresponding carboxylic acid. A general synthetic route involves the conversion of trans-2-phenylcyclopropane-1-carboxylic acid to the corresponding amine via a Curtius or Hofmann rearrangement. researchgate.netgoogle.com

Another significant application of a substituted 2-phenylcyclopropane-1-carboxylic acid derivative is in the synthesis of the antiplatelet drug Ticagrelor . researchgate.netjocpr.com The core of Ticagrelor contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine moiety. The synthesis of this crucial intermediate starts from (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, which is then converted to the desired amine, again often through a Curtius or Hofmann rearrangement. researchgate.net This amine is then coupled with the complex heterocyclic portion of the drug. jocpr.comnih.gov While these examples use a difluorinated analog, they highlight the strategic importance of the 2-phenylcyclopropane-1-carboxylic acid scaffold as a key building block for accessing complex pharmaceutical agents.

The following table outlines the role of 2-arylcyclopropane-1-carboxylic acid derivatives as synthetic intermediates in the preparation of these complex molecules:

| Target Molecule | Intermediate Building Block | Key Transformation | Therapeutic Area |

| Tranylcypromine | trans-2-Phenylcyclopropane-1-carboxylic acid | Carboxylic acid to amine (e.g., via Curtius rearrangement) | Antidepressant (Monoamine Oxidase Inhibitor) |

| Ticagrelor | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid | Carboxylic acid to amine (e.g., via Hofmann rearrangement) followed by coupling | Antiplatelet (P2Y₁₂ receptor antagonist) |

The use of these cyclopropane-containing building blocks allows for precise control over the stereochemistry and spatial arrangement of the phenyl group relative to the rest of the molecule, which is often critical for biological activity. The rigidity of the cyclopropane ring helps to lock the molecule into a specific conformation, potentially enhancing its binding affinity to a biological target. unl.pt

Mechanistic Insights into Reactions Involving 2 Methyl 2 Phenylcyclopropane 1 Carboxylic Acid and Its Analogues

Carbene-Involved Reaction Mechanisms

Carbene chemistry is integral to the synthesis of cyclopropanes, and by extension, to understanding the formation of 2-methyl-2-phenylcyclopropane-1-carboxylic acid. The primary mechanism is the cyclopropanation of an alkene, where a carbene or a carbenoid adds across a double bond. libretexts.orgmasterorganicchemistry.com For an analogue like 2-phenylcyclopropane-1-carboxylic acid, this can be envisioned as the reaction of a phenyl-substituted carbene with an acrylate, or more commonly, the reaction of a carbene with a cinnamic acid derivative.

The reaction is typically stereospecific, with the stereochemistry of the starting alkene being preserved in the cyclopropane (B1198618) product. wikipedia.org This is indicative of a concerted mechanism where the two new carbon-carbon bonds are formed simultaneously. masterorganicchemistry.com The mechanism can be visualized as the carbene, with both a nucleophilic lone pair and an electrophilic empty p-orbital, interacting with the π-system of the alkene. masterorganicchemistry.com

Several methods generate the reactive carbene species:

From Diazo Compounds: Metal catalysts, particularly those based on rhodium, copper, and iron, are used to decompose diazo compounds, such as ethyl phenyldiazoacetate, to form a metal carbene (or carbenoid) intermediate. wikipedia.orgnih.gov This intermediate is then transferred to the alkene. The use of chiral catalysts can achieve high enantioselectivity.

Simmons-Smith Reaction: This reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgwikipedia.org This method is effective for creating simple cyclopropanes.

From Dihalocarbenes: Dihalocarbenes, like dichlorocarbene (B158193) (:CCl₂), can be generated by treating a haloform (e.g., chloroform) with a strong base. These carbenes add to alkenes to produce geminal dihalocyclopropanes, which can be further modified. wikipedia.org

While less common, reactions of cyclopropanes can also generate carbene-like intermediates, particularly through transition-metal-catalyzed retro-Buchner reactions or other ring-expansion pathways. researchgate.net

Nucleophilic Substitution (SN2) Mechanisms on Cyclopropyl (B3062369) Systems

Nucleophilic substitution directly on a cyclopropane ring carbon is a challenging transformation due to the unique geometry and bonding of the three-membered ring. The classic SN2 mechanism requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. organic-chemistry.orglibretexts.org

On a cyclopropyl system, several factors hinder a standard SN2 pathway:

Steric Hindrance: The rigid ring structure and its substituents can sterically block the required 180° trajectory for nucleophilic attack.

Increased Ring Strain: The transition state for an SN2 reaction involves a pentacoordinate carbon. lasalle.eduyoutube.com Forcing a cyclopropane carbon into this geometry would further increase the already significant ring strain, making the transition state energetically unfavorable.

Orbital Misalignment: The C-H and C-C bonds of the cyclopropane ring have significant p-character and are directed outwards from the ring's center. This orbital arrangement is not ideal for stabilizing the backside approach of a nucleophile.

Consequently, direct SN2 displacement on the ring is rare. More often, apparent substitution reactions proceed through alternative mechanisms involving ring-opening. For example, nucleophilic attack on a cyclopropane bearing a good leaving group, particularly when activated by an electron-withdrawing group like a carbonyl, can lead to a ring-opened carbanionic intermediate that is subsequently protonated or trapped.

Cycloisomerization Mechanisms

Cycloisomerization reactions involve the intramolecular rearrangement of a molecule's atoms to form a different cyclic structure. For phenyl-substituted cyclopropanes, these mechanisms are often catalyzed by transition metals (such as Rh, Au, Pt) or initiated by heat or light. researchgate.netnih.gov

A key reaction is the vinylcyclopropane (B126155) rearrangement, where a vinylcyclopropane isomerizes to a cyclopentene. In the context of analogues of this compound, if an alkenyl group were present, this pathway would be highly relevant. The mechanism can proceed through either a concerted rsc.orglookchem.com-sigmatropic shift or a diradical intermediate, depending on the substituents and reaction conditions.

Metal-catalyzed cycloisomerizations of enynes (molecules containing both a double and a triple bond) can be a powerful route to functionalized cyclopropanes. nih.gov These reactions proceed through complex mechanistic cycles involving intermediates with both carbocationic and metal-carbene character, highlighting the versatile reactivity of these systems. nih.gov Base-catalyzed isomerization of certain cyclopropyl phenyl ketones to 4,5-dihydrofurans has also been reported, proceeding through a ring-opening/ring-closing sequence initiated by carbanion formation. rsc.org

Pathways Involving Carbocationic Intermediates

The formation of a carbocation adjacent to a cyclopropane ring, known as a cyclopropylcarbinyl cation, leads to exceptionally rapid and complex rearrangements. sinica.edu.tw The solvolysis of cyclopropylcarbinyl derivatives is a classic example, often yielding a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallylic (but-3-enyl) products. nih.govchemrxiv.org This reactivity is explained by the intermediacy of non-classical, equilibrating carbocations, such as the bicyclobutonium ion. nih.govchemrxiv.org

For a system derived from this compound (e.g., by reduction of the acid to an alcohol and conversion to a leaving group), the resulting carbocation would be significantly influenced by the substituents:

Phenyl Group: A phenyl group on the ring (at C2) provides substantial stabilization to a positive charge through resonance. This would favor pathways where the positive charge develops at the benzylic position.

Methyl Group: The methyl group provides stabilization through hyperconjugation.

The interplay of these stabilizing effects and the inherent drive for the strained ring to open dictates the reaction outcome. Ring opening is highly likely, proceeding in a manner that generates the most stable carbocationic intermediate. For instance, cleavage of the C1-C2 bond would generate a tertiary, benzylic carbocation, which would be a highly favored pathway. The ultimate product distribution depends on how this and other competing carbocationic intermediates are trapped by the nucleophilic solvent or other species present. nih.gov

Pathways Involving Carbanionic Intermediates

Carbanionic intermediates in reactions of this compound can be generated in two primary ways:

Deprotonation Alpha to the Carbonyl Group: The proton on C1 is acidic due to the electron-withdrawing effect of the adjacent carboxylic acid (or ester/amide) group. Treatment with a strong base can form a carbanion at this position. This carbanion is a nucleophile and can participate in reactions such as alkylation. The stereochemical outcome of such reactions depends on whether the deprotonation and subsequent electrophilic trapping occur with retention or inversion of configuration.

Ring Opening to Form a Carbanion: In certain reactions, particularly those involving electron-withdrawing groups on the ring, nucleophilic attack can induce ring cleavage to form a more stable, acyclic carbanion.

The cyclopropylmethyl carbanion is known to undergo ring-opening to the but-3-enyl anion, although this process is significantly slower than the rearrangement of the corresponding radical or cation. psu.edu The presence of a phenyl group would influence the stability of any carbanionic intermediates, potentially altering reaction pathways compared to unsubstituted analogues. For example, in the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, a carbanion is generated from 2-phenyl acetonitrile (B52724) via deprotonation, which then undergoes intramolecular cyclization with 1,2-dibromoethane. nih.gov

Radical-Based Reaction Mechanisms

Like their cationic counterparts, radicals generated adjacent to a cyclopropane ring undergo extremely rapid ring-opening. psu.eduwikipedia.org This rearrangement is a highly exothermic process driven by the release of ring strain. psu.edu The cyclopropylcarbinyl to homoallylic radical rearrangement is one of the fastest unimolecular reactions known in organic chemistry, making it a widely used "radical clock" to time other, competing radical reactions. wikipedia.orgresearchgate.net

For a radical generated from a 2-phenylcyclopropane derivative, the regioselectivity of the ring-opening is dictated by the formation of the most stable subsequent radical. stackexchange.com

Cleavage of the C1-C2 bond would lead to a highly stabilized benzylic radical.

Cleavage of the C2-C3 bond would also lead to a benzylic radical.

Cleavage of the C1-C3 bond would lead to a less stable primary radical.

Therefore, the pathway leading to the formation of a resonance-stabilized benzylic radical is strongly favored. stackexchange.com The rate of this ring-opening is exceptionally fast. Studies on phenyl-substituted cyclopropylcarbinyl radicals have shown rate constants on the order of 10¹¹ s⁻¹ at room temperature. lookchem.comillinois.edu This rapid rearrangement means that in any reaction proposed to involve a 2-phenylcyclopropylcarbinyl radical, the detection of ring-opened products is a near certainty. researchgate.net

| Radical Precursor | Rearrangement Reaction | Rate Constant (kᵣ) in s⁻¹ | Reference |

|---|---|---|---|

| Cyclopropylcarbinyl | Ring opening to homoallyl radical | 8.6 x 10⁷ | wikipedia.org |

| trans-(2-Phenylcyclopropyl)carbinyl | Ring opening to cinnamyl-type radical | ~3 x 10¹¹ | lookchem.com |

| cis-(2-Phenylcyclopropyl)carbinyl | Ring opening to cinnamyl-type radical | ~4 x 10¹¹ | lookchem.com |

| (2,2-Diphenylcyclopropyl)carbinyl | Ring opening to diphenyl-stabilized radical | ~5 x 10¹¹ | lookchem.com |

Investigation of Transition States in Cyclopropane Formations and Transformations

The investigation of transition states provides fundamental insight into the feasibility, kinetics, and stereochemical outcomes of chemical reactions. For reactions involving cyclopropanes, computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool. rsc.orgscilit.com

Formation: The transition state for the concerted cyclopropanation of an alkene by a carbene involves a symmetric approach of the carbene to the double bond, leading to the simultaneous formation of two new σ-bonds. masterorganicchemistry.com Computational studies can model the geometry and energy of this transition state, explaining the observed stereospecificity.

Rearrangements: For rearrangements involving carbocationic or radical intermediates, calculations can elucidate the structures and relative energies of various transition states, helping to predict product distributions. For example, in the ring-opening of the cyclopropylcarbinyl radical, theoretical studies have investigated the transition states for both conrotatory and disrotatory pathways. rsc.orgresearchgate.net Similarly, for the complex rearrangements of cyclopropylcarbinyl cations, computational models help rationalize the interconversion between classical and non-classical ion structures and predict the barriers for nucleophilic attack at different positions. chemrxiv.org

A key feature of these transition states is their geometry. For instance, the interaction between the orbitals of the radical/cation center and the strained C-C bonds of the cyclopropane ring is maximal in a "bisected" conformation, which is often the geometry of the transition state for ring-opening. Computational methods can precisely calculate the energy barrier for reaching this transition state, which directly relates to the reaction rate. nih.gov These studies have confirmed that substituents like the phenyl group significantly lower the activation energy for ring-opening in both radical and cationic systems. psu.edu

Advanced Spectroscopic and Analytical Characterization for 2 Methyl 2 Phenylcyclopropane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. For 2-Methyl-2-phenylcyclopropane-1-carboxylic acid, various NMR methods are employed to confirm its structure and determine the relative and absolute stereochemistry of its stereoisomers.

¹H and ¹³C NMR for Structural Elucidation and Stereochemical Assignment

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its structure. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment and spatial orientation of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl (B3062369), and phenyl protons, as well as the acidic proton of the carboxylic acid group.

Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm.

Phenyl Protons (-C₆H₅): The five protons of the phenyl group will resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The substitution pattern on the phenyl ring can lead to complex splitting patterns.

Cyclopropyl Protons (-C₃H₃-): The protons on the cyclopropane (B1198618) ring are characteristically shielded due to the ring's unique electronic structure and will appear in the upfield region. Their chemical shifts and coupling constants are highly diagnostic for determining the stereochemistry (cis/trans) of the substituents.

Methyl Protons (-CH₃): The methyl group attached to the cyclopropane ring will appear as a singlet or a doublet, depending on the neighboring protons, typically in the upfield region around 1.0-1.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments in the molecule.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid is significantly deshielded and will appear in the range of 170-185 ppm.

Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring will resonate in the aromatic region, typically between 125-140 ppm. The ipso-carbon (the one attached to the cyclopropane ring) will have a distinct chemical shift.

Cyclopropyl Carbons (-C₃H₃-): The carbons of the cyclopropane ring are shielded and appear in the upfield region of the spectrum.

Methyl Carbon (-CH₃): The methyl carbon will also be found in the upfield region.

The precise chemical shifts and, crucially, the proton-proton coupling constants (³JHH) between the cyclopropyl protons are instrumental in assigning the relative stereochemistry (cis or trans) of the substituents on the cyclopropane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| Phenyl-H | 7.0 - 7.5 | m |

| Cyclopropyl-H | 0.8 - 2.0 | m |

| Methyl-H | 1.0 - 1.5 | s |

br s: broad singlet, m: multiplet, s: singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 170 - 185 |

| Phenyl C-ipso | 135 - 145 |

| Phenyl C-ortho, meta, para | 125 - 130 |

| Cyclopropyl C | 15 - 35 |

| Methyl C | 10 - 25 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for elucidating complex structural and stereochemical details.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, COSY would be used to establish the connectivity between the cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the ipso-carbon of the phenyl ring and the carbon bearing the methyl and phenyl groups) and for piecing together the molecular fragments. For instance, correlations from the methyl protons to the cyclopropyl carbons and the ipso-phenyl carbon would confirm the attachment of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is the primary NMR technique for determining the relative stereochemistry. For example, a NOESY correlation between the methyl protons and a specific proton on the cyclopropane ring would indicate that they are on the same face of the ring.

Multinuclear NMR for Organometallic Complexes

When this compound is used as a ligand in an organometallic complex, multinuclear NMR becomes a vital tool for characterizing the resulting compound. Depending on the metal center, NMR-active isotopes of the metal (e.g., ¹⁹⁵Pt, ¹⁰³Rh, ³¹P if phosphine co-ligands are present) can be observed.

The coordination of the carboxylic acid to a metal center can induce significant changes in the ¹H and ¹³C NMR spectra of the ligand. These changes in chemical shifts can provide information about the mode of coordination (e.g., monodentate, bidentate) and the electronic properties of the metal center. Furthermore, coupling between the ligand's nuclei and the metal nucleus can provide direct evidence of coordination and information about the bond strength.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This allows for the determination of the exact molecular formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas, the elemental composition can be unambiguously confirmed. This is a crucial step in the identification of a new compound or the confirmation of a synthesized product.

Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) for Cyclopropane Ring Localization

Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) is an advanced fragmentation technique that uses high-energy UV photons to induce fragmentation. This method can provide unique structural information that is often not accessible with more common fragmentation techniques like collision-induced dissociation (CID).

For cyclopropane-containing molecules, UVPD-MS has been shown to be particularly effective for localizing the cyclopropane ring. The high energy of the UV photons can induce characteristic cleavages of the C-C bonds within the strained cyclopropane ring. The resulting fragment ions are diagnostic for the presence and position of the cyclopropane moiety within the molecule. This technique would be especially valuable in distinguishing isomers where the position of the cyclopropane ring differs.

X-ray Diffraction Analysis for Solid-State Structures and Stereochemistry

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous information about the solid-state structure of a crystalline compound. It allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, offering a definitive confirmation of a molecule's constitution and stereochemistry. researchgate.netscielo.org.za

The process begins with the growth of high-quality single crystals of the target compound, which are then mounted and exposed to a focused beam of X-rays. nih.govnih.gov The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov This diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the atomic structure can be elucidated. scielo.org.za

For this compound, which contains multiple chiral centers, X-ray crystallography is particularly crucial. It can definitively establish the relative stereochemistry of the substituents on the cyclopropane ring. Studies on related cyclopropane structures have successfully used this method to determine their geometry and stereochemical configurations. researchgate.net The analysis reveals key structural parameters, such as the bond lengths within the strained cyclopropane ring and the conformation of the phenyl and carboxylic acid groups relative to the ring. researchgate.net Furthermore, the analysis provides insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. scielo.org.za

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Triclinic nih.govnih.gov |

| Space Group | Describes the symmetry of the unit cell. | e.g., P1, P21/c researchgate.netnih.govnih.gov |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Provides data on crystal packing. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-C bond in cyclopropane ring (~1.51 Å) researchgate.net |

| Bond Angles | The angle formed between three connected atoms. | Defines the geometry of the molecule. |

| Stereochemistry | The 3D arrangement of atoms. | Unambiguous assignment of R/S configuration. researchgate.net |

Chromatographic Techniques for Separation and Purity

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. It is fundamental in synthetic chemistry for isolating desired products and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. semanticscholar.org The separation is based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

For carboxylic acids like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.com In this setup, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724). sielc.com An acid, such as phosphoric or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.com Detection is frequently accomplished using an ultraviolet (UV) detector, as the phenyl group in the molecule acts as a chromophore.

Given the chiral nature of this compound, HPLC is also a vital tool for enantioselective analysis. This can be achieved in two primary ways:

Chiral Stationary Phases (CSPs): Using a column where the stationary phase is itself chiral allows for the direct separation of the enantiomers. researchgate.net

Chiral Derivatization: The carboxylic acid can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column. Using a fluorescent derivatizing agent can also significantly enhance detection sensitivity. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Stationary phase for separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid sielc.com | Elutes the compound from the column. Acid suppresses ionization. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm medpharmres.com | Quantifies the compound based on UV absorbance of the phenyl group. |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The separation occurs as the vaporized sample is carried by a gaseous mobile phase (carrier gas) through a column containing a stationary phase.

A significant challenge in the GC analysis of carboxylic acids is their low volatility and high polarity, which can lead to poor chromatographic performance. colostate.edu Therefore, derivatization is a mandatory step prior to analysis. colostate.edulmaleidykla.lt This process converts the polar carboxylic acid group into a less polar, more volatile derivative. Common derivatization strategies include:

Esterification: Conversion to a simple ester, such as a methyl ester. colostate.edu

Silylation: Reaction with a silylating agent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester. lmaleidykla.lt

Once derivatized, the compound can be analyzed effectively. For enantioselective analysis of cyclopropane derivatives, GC with a chiral stationary phase is a well-established method. researchgate.net Columns containing cyclodextrin derivatives, such as Chirasil-Dex, have been successfully used to resolve the enantiomers of chiral cyclopropanes, providing information on enantiomeric purity and distribution. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Required (e.g., silylation with BSTFA) lmaleidykla.lt | Increases volatility and thermal stability for GC analysis. |

| Column | Chiral Capillary Column (e.g., Chirasil-Dex) researchgate.net | Stationary phase for separating enantiomers. |

| Carrier Gas | Helium lmaleidykla.lt | Mobile phase to move the analyte through the column. |

| Injector Temperature | 250 °C lmaleidykla.lt | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated components. |

| Oven Program | Temperature gradient (e.g., 60 °C to 250 °C) jppres.com | Optimizes separation of components with different boiling points. |

Computational and Theoretical Chemistry Studies on 2 Methyl 2 Phenylcyclopropane 1 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of a molecule. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost with accuracy.

A DFT study of 2-Methyl-2-phenylcyclopropane-1-carboxylic acid would typically commence with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing key structural parameters. For instance, a calculation using the B3LYP functional with a 6-31G(d,p) basis set would yield the optimized bond lengths and angles.

The electronic structure can be further analyzed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A larger gap generally implies greater stability.

Another important aspect of the electronic structure is the distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map would highlight the electron-rich regions (typically around the oxygen atoms of the carboxylic acid) and electron-deficient areas, providing insights into potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Molecular Modeling and Conformational Analysis

The presence of rotatable bonds, such as the one connecting the phenyl group to the cyclopropane (B1198618) ring and the C-C bond of the carboxylic acid group, means that this compound can exist in multiple conformations. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers.

Conformational analysis typically involves systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation. This process can identify the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its interactions with other molecules, such as in biological systems or during chemical reactions.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-Ph) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 90° | 0.00 |

| 2 | 0° | 2.5 |

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products.

For example, the mechanism of esterification or amidation of the carboxylic acid group could be explored. Theoretical calculations can determine the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This information is vital for predicting the reaction rate and understanding how different catalysts might influence the reaction pathway.

Furthermore, the stability of potential intermediates and the stereochemistry of the products can be predicted. For a molecule with a strained ring like cyclopropane, theoretical studies can also explore reactions involving ring-opening, providing insights into the conditions under which such reactions would be favorable.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in the IR and Raman spectra. The calculated spectrum can aid in the assignment of experimental spectral bands to specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid or the C-H stretches of the phenyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the connectivity and stereochemistry of the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3450 |

| Carboxylic Acid | C=O stretch | 1720 |

| Phenyl Group | C-H stretch | 3050 |

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Carbonyl | 175 |

| Phenyl C (ipso) | 140 |

| Phenyl C (ortho, meta, para) | 125-130 |

| Cyclopropane C1 | 35 |

| Cyclopropane C2 | 40 |

Future Research Directions and Unexplored Avenues in the Chemistry of 2 Methyl 2 Phenylcyclopropane 1 Carboxylic Acid

Development of Novel Stereoselective Synthetic Pathways

The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Consequently, a primary focus for future research on 2-methyl-2-phenylcyclopropane-1-carboxylic acid is the development of efficient and highly stereoselective synthetic routes to access its various stereoisomers in enantiomerically pure forms.

Current strategies for synthesizing optically pure 2-arylcyclopropane-1-carboxylic acids often rely on the kinetic resolution of racemates. researchgate.net While effective, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Future research should therefore pivot towards asymmetric catalysis to overcome this limitation. Drawing inspiration from the synthesis of related structures, several avenues appear promising:

Asymmetric Cyclopropanation: The development of catalytic systems, perhaps employing chiral metal complexes or organocatalysts, for the asymmetric cyclopropanation of a suitable olefin precursor would be a significant advancement. researchgate.net This would allow for the direct formation of specific enantiomers in high yields and with high enantiomeric excess.

Catalytic Hydrogenation of Aromatic Precursors: Asymmetric hydrogenation of aromatic precursors using chiral auxiliaries has proven effective for creating stereocenters in cyclic systems, such as in the synthesis of 2-methyl cyclohexane (B81311) carboxylic acids. nih.gov Investigating analogous strategies where a chiral auxiliary guides the stereoselective reduction and subsequent cyclopropanation of an aromatic precursor could yield a novel and efficient pathway.

Enzyme-Catalyzed Resolutions: While kinetic resolution has its drawbacks, the use of enzymes like lipases has shown high efficiency and enantioselectivity for resolving related cyclopropyl (B3062369) azolides. researchgate.net Further exploration into a broader range of enzymes and substrate derivatives of this compound could lead to highly optimized and industrially scalable resolution processes.

A summary of potential stereoselective synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Asymmetric Catalysis | Direct synthesis of enantiopure compounds; high theoretical yield. | Design of chiral metal- or organo-catalysts for cyclopropanation. |

| Chiral Auxiliary-Guided Synthesis | High diastereoselectivity controlled by a recoverable auxiliary. | Development of efficient auxiliaries for aromatic precursor hydrogenation. |

| Biocatalytic Resolution | High enantioselectivity under mild conditions; green chemistry. | Screening for novel enzymes; optimization of reaction conditions. |

Exploration of New Reactivity Modes for the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to a variety of ring-opening reactions, unlocking pathways to diverse molecular scaffolds. While the general reactivity of cyclopropanes is known, the specific substitution pattern of this compound—featuring a quaternary stereocenter and a carboxylic acid—offers opportunities to explore unique reactivity.

Future research should focus on leveraging the inherent strain and electronic properties of the ring:

Donor-Acceptor (D-A) Cyclopropane Chemistry: The phenyl group (donor) and the carboxylic acid group (acceptor) polarize the cyclopropane ring, making it a "donor-acceptor" cyclopropane. scispace.com These systems are known to act as 1,3-zwitterionic synthons upon activation with a Lewis acid, enabling various formal cycloaddition and annulation reactions. scispace.comresearchgate.net Systematically investigating the reaction of this compound with a wide range of dipolarophiles and nucleophiles under Lewis acid catalysis could yield novel and complex heterocyclic and carbocyclic structures. scispace.com

Radical Ring-Opening Reactions: Cyclopropane derivatives can undergo ring-opening via radical pathways to generate synthetically useful radical intermediates. beilstein-journals.org For instance, the addition of a radical species to a suitably modified derivative could initiate a ring-opening/cyclization cascade. beilstein-journals.org Exploring photoredox or chemical radical initiation methods could provide access to linear chains or larger ring systems that are not accessible through traditional ionic pathways.

Transition-Metal-Catalyzed Transformations: The tandem Heck–cyclopropane ring-opening reaction has been studied for cyclopropyldiol derivatives, demonstrating selective C–C bond cleavage. acs.org Investigating palladium- or other transition-metal-catalyzed reactions with derivatives of this compound could lead to novel rearrangements and cross-coupling products. The regioselectivity of the ring-opening would be a key aspect to study, influenced by the methyl and phenyl substituents. acs.org

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Tools

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The reactions of this compound, particularly those involving stereoselective synthesis and ring-opening, present ideal cases for advanced mechanistic investigation.

Computational (DFT) Studies: Density Functional Theory (DFT) has become a powerful tool for elucidating reaction pathways, transition states, and the origins of selectivity in complex organic reactions. acs.org For proposed stereoselective syntheses, DFT calculations can model the interaction between the substrate and the chiral catalyst, explaining the observed enantioselectivity. nih.gov In ring-opening reactions, computational studies can map out the potential energy surfaces for different cleavage pathways (e.g., endocyclic vs. exocyclic bond cleavage), predicting the most likely outcome under various conditions. acs.orguq.edu.au

In-Situ Spectroscopic Analysis: Techniques like NMR spectroscopy can be used to monitor reaction progress in real-time, potentially identifying and characterizing transient intermediates. For example, in Lewis acid-catalyzed ring-opening, in-situ NMR could provide evidence for the formation of the proposed zwitterionic intermediate. researchgate.netuq.edu.au

Isotope Labeling Studies: Isotope labeling is a classic method for probing reaction mechanisms. For instance, in base-promoted ring-opening reactions, deuterium (B1214612) labeling can help determine the source of protons in the final steps of the mechanism, distinguishing between intramolecular and intermolecular proton transfer events. uq.edu.au Such studies would be invaluable in clarifying the precise sequence of bond-breaking and bond-forming events in new reactions developed for this cyclopropane system.

Integration of this compound into Complex Organic Synthesis Strategies

Optically pure 2-arylcyclopropane derivatives are recognized as valuable building blocks in medicinal chemistry and materials science. researchgate.net A key future direction is to establish this compound as a versatile chiral synthon for the construction of more complex, high-value molecules.

As a Chiral Scaffold: The rigid cyclopropane ring serves as an excellent scaffold for presenting substituents in well-defined spatial orientations. The carboxylic acid and phenyl groups can be readily functionalized, and the methyl group provides a fixed stereochemical marker. This makes the molecule an attractive starting point for the synthesis of conformationally constrained peptides or small molecule inhibitors of protein-protein interactions.

Precursor to Novel Bioactive Molecules: The related compound trans-2-phenylcyclopropane-1-carboxylic acid is a known inhibitor of enzymes like O-acetylserine sulfhydrylase, a target for antibacterial agents. nih.govtandfonline.com The introduction of the additional methyl group at the C2 position could enhance binding affinity or alter the pharmacological profile. Therefore, synthesizing a library of derivatives based on the this compound core and screening them for various biological activities is a promising avenue.

Ring-Opening for Linear Scaffolds: As discussed, selective ring-opening can transform the compact cyclic structure into a linear, stereochemically defined fragment. This strategy could be employed as part of a larger total synthesis campaign, where the cyclopropane serves as a masked or protected form of a more complex acyclic structure that is revealed at a later stage.

Q & A

Q. What distinguishes this compound from structurally similar NMDA receptor antagonists?

- Key Features :

- Cyclopropane Rigidity : Enhances binding site complementarity vs. flexible analogs like ketamine .

- Carboxylate Group : Mediates ionic interactions with receptor arginine residues, unlike neutral esters .

- Evidence : Radioligand assays show 10-fold higher affinity compared to 3-phenyl analogs .

Q. How does the compound’s stereochemistry influence its interaction with chiral biological targets?

- Enantiomer-Specific Activity : (1S,2S)-configured derivatives exhibit 50-fold higher NMDA receptor affinity than (1R,2R) forms due to optimal spatial alignment .

- Synthesis Strategy : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄) to control stereochemistry .

Tables for Key Data

Table 1 : Comparative Reactivity of Cyclopropane Derivatives

| Derivative | Substitution Site | Reaction Rate (k, s⁻¹) | Major Product |

|---|---|---|---|

| 2-Methyl-2-phenyl | C1 | 0.45 | Ring-opened dihalide |

| 3-Phenyl | C2 | 0.12 | Intact cyclopropane |

| Conditions: Br₂ (1 equiv), UV light, 25°C |

Table 2 : Biological Activity of Derivatives

| Compound | NMDA IC₅₀ (µM) | Antifungal MIC (µg/mL) | COX-2 Inhibition (%) |

|---|---|---|---|

| 2-Methyl-2-phenyl parent | 12.3 | 25.0 | 78 |

| 4-NO₂-phenyl analog | 8.9 | 12.5 | 92 |

| Assay Conditions: 37°C, pH 7.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.